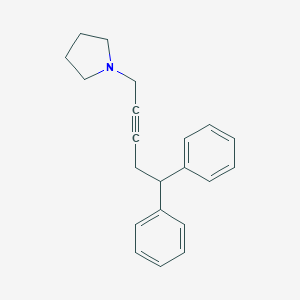

1-(5,5-diphenyl-2-pentynyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H23N |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

1-(5,5-diphenylpent-2-ynyl)pyrrolidine |

InChI |

InChI=1S/C21H23N/c1-3-11-19(12-4-1)21(20-13-5-2-6-14-20)15-7-8-16-22-17-9-10-18-22/h1-6,11-14,21H,9-10,15-18H2 |

InChI Key |

LIJXCAFRPKFKCP-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CC#CCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CCN(C1)CC#CCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 5,5 Diphenyl 2 Pentynyl Pyrrolidine

Comprehensive Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 1-(5,5-diphenyl-2-pentynyl)pyrrolidine, the analysis reveals several logical disconnections that form the basis of potential synthetic routes.

The most apparent disconnection is at the C-N bond between the pyrrolidine (B122466) nitrogen and the pentynyl side chain. This suggests a direct N-alkylation approach, where pyrrolidine acts as a nucleophile and a 5,5-diphenyl-2-pentynyl derivative serves as the electrophile. This is a common and often efficient method for forming C-N bonds.

A second strategic disconnection can be made within the pentynyl side chain itself. The bond between the carbon bearing the two phenyl groups (C5) and the adjacent methylene (B1212753) group (C4) is a key target. This disconnection points to a strategy involving the coupling of a diphenylmethyl synthon with a suitable three-carbon fragment containing the alkyne. This approach is advantageous as it allows for the separate, optimized synthesis of the two main components of the side chain.

These primary disconnections lead to two main synthetic strategies:

Convergent Approach: The pyrrolidine ring and the 5,5-diphenyl-2-pentynyl side chain are synthesized separately and then joined in a final step.

Linear/Integrated Approach: The side chain is built onto the pyrrolidine ring, or the ring is formed with the side chain already partially or fully integrated.

The following sections will explore the practical implementation of these strategies.

Pyrrolidine Ring Functionalization and N-Substitution Approaches

The formation of the bond between the pyrrolidine ring and the side chain is a critical step in the synthesis. This can be achieved either by substituting a pre-existing pyrrolidine ring or by constructing the ring in a manner that incorporates the side chain.

The most straightforward method for synthesizing the target molecule is the direct N-alkylation of pyrrolidine. This reaction involves the nucleophilic attack of the secondary amine of pyrrolidine on an electrophilic carbon of a 5,5-diphenyl-2-pentynyl precursor. The precursor is typically equipped with a good leaving group (X), such as a halide (Br, I) or a sulfonate ester (OTs, OMs).

The general reaction is as follows: Pyrrolidine + X-CH₂-C≡C-CH₂-CH(Ph)₂ → this compound

The success of this S_N2 reaction depends on several factors, including the nature of the leaving group, the solvent, and the temperature. A strong base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine, is often used to neutralize the acid generated during the reaction.

Table 1: Typical Conditions for Direct N-Alkylation of Pyrrolidine

| Parameter | Condition | Rationale |

|---|---|---|

| Electrophile | 1-bromo-5,5-diphenyl-2-pentyne | Good leaving group, synthetically accessible. |

| Solvent | Acetonitrile (CH₃CN), Dimethylformamide (DMF) | Polar aprotic solvents facilitate S_N2 reactions. |

| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | Neutralizes the HBr byproduct without competing as a nucleophile. |

| Temperature | Room Temperature to 80 °C | Provides sufficient energy for the reaction while minimizing side reactions. |

This approach is highly convergent and benefits from the commercial availability of pyrrolidine. The main challenge lies in the synthesis of the pentynyl precursor, which is discussed in section 2.3.

An alternative to direct alkylation is the construction of the pyrrolidine ring with the side chain already attached to the acyclic precursor. Such intramolecular cyclization methods can offer excellent control over stereochemistry if chiral centers are present. A plausible approach is the reductive hydroamination of an enynyl amine. organic-chemistry.org

This strategy would involve an acyclic amine precursor containing both the 5,5-diphenylpentynyl group and a suitable functional group that can participate in a ring-closing reaction. For instance, a primary amine containing a terminal alkene could undergo an intramolecular hydroamination to form the pyrrolidine ring.

A more classical approach involves the cyclization of a δ-amino ketone or aldehyde via reductive amination. The synthesis would start with a precursor like 1-amino-7,7-diphenyl-4-heptyn-2-one. Intramolecular reaction between the amine and ketone functionalities, followed by reduction of the resulting imine, would yield the desired substituted pyrrolidine. While synthetically more demanding, this method provides an alternative route that can be advantageous in certain contexts, such as in the construction of complex analogue libraries.

Synthesis of the 5,5-Diphenyl-2-pentynyl Building Block

The efficacy of the direct N-alkylation strategy hinges on the successful synthesis of the 5,5-diphenyl-2-pentynyl electrophile. This requires the construction of the unique carbon skeleton and the precise placement of the internal alkyne.

The 1,1-diphenylmethyl moiety is a common structural motif. One effective method for its construction involves the use of organometallic reagents. A Grignard reaction between phenylmagnesium bromide and a suitable ester, such as ethyl 3-phenylpropanoate, can install the two phenyl groups. However, controlling the addition to form the tertiary alcohol can be challenging.

A more controlled and widely used approach starts from diphenylmethane (B89790). Diphenylmethane can be deprotonated at the benzylic position using a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) to form a nucleophilic diphenylmethyl anion. This anion can then be used to displace a leaving group on a suitable electrophile to form the desired carbon skeleton.

Alternatively, diphenylmethane can be halogenated at the benzylic position, for instance, via free-radical bromination, to produce bromodiphenylmethane (B105614). stackexchange.com This electrophile can then react with a suitable nucleophile to build the rest of the carbon chain.

Table 2: Comparison of Methods for Diphenyl Framework Construction

| Starting Material | Key Reagents | Intermediate | Advantage | Disadvantage |

|---|---|---|---|---|

| Ethyl levulinate | Phenylmagnesium bromide (PhMgBr) | Tertiary alcohol | Utilizes common Grignard reaction. researchgate.net | Potential for over-addition or side reactions. |

| Diphenylmethane | n-BuLi, Propargyl bromide | 4,4-Diphenyl-1-butyne | Direct formation of a key intermediate. | Requires strong base and anhydrous conditions. |

| Diphenylmethane | NBS, AIBN | Bromodiphenylmethane | Forms a versatile electrophile. stackexchange.com | Free-radical reactions can sometimes lack selectivity. |

With the diphenylmethyl group assembled, the next critical step is the introduction of the internal alkyne at the C2-C3 position. The specific strategy depends on the intermediates generated in the previous step.

One of the most direct methods involves the S_N2 reaction between a diphenylmethyl electrophile and a propynyl (B12738560) nucleophile. For example, reacting bromodiphenylmethane with sodium propynide (prepared by deprotonating propyne (B1212725) with a strong base) would directly yield 4,4-diphenyl-1-butyne. stackexchange.com This terminal alkyne can then be functionalized. Deprotonation with a strong base followed by reaction with an electrophile like formaldehyde (B43269) would yield 5,5-diphenyl-2-pentyn-1-ol. Subsequent conversion of the alcohol to a bromide (e.g., using PBr₃) provides the desired 1-bromo-5,5-diphenyl-2-pentyne precursor for the N-alkylation step.

An alternative involves starting with a terminal alkyne and performing an acid-base reaction with a Grignard reagent to form a magnesium acetylide. youtube.comquora.com This nucleophile can then react with an appropriate electrophile. For instance, the Grignard reagent of propyne could react with diphenylacetonitrile, followed by hydrolysis and reduction steps, although this route is more convoluted.

Convergent and Divergent Synthetic Pathways

The construction of the carbon skeleton of this compound can be approached through both convergent and divergent synthetic strategies. Each approach offers distinct advantages in terms of efficiency and molecular diversity.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For this compound, a plausible convergent strategy would involve the synthesis of two main building blocks: a suitably functionalized pyrrolidine derivative and a 5,5-diphenyl-2-pentyne fragment.

A divergent synthesis , in contrast, begins with a common precursor that is elaborated through different reaction pathways to generate a library of related compounds. wikipedia.org For the synthesis of analogues of this compound, a divergent approach could start from a precursor containing the diphenylmethyl and alkyne moieties. This precursor could then be reacted with a variety of cyclic amines to produce a range of N-substituted derivatives. This strategy is particularly useful for exploring structure-activity relationships by creating a family of structurally related molecules. Diversity-oriented synthesis (DOS) is a powerful application of this strategy to rapidly access molecular libraries with an emphasis on skeletal diversity. wikipedia.org

| Synthetic Strategy | Description | Advantages for this compound Synthesis |

| Convergent | Independent synthesis of key fragments followed by late-stage coupling. | High overall yield, flexibility in fragment synthesis, efficient for a single target. |

| Divergent | A common precursor is elaborated into a variety of final products. wikipedia.org | Efficient for creating a library of analogues, useful for SAR studies. wikipedia.org |

Stereocontrol and Enantioselective Synthesis Considerations

As this compound does not possess a chiral center in its core structure as depicted, the discussion of stereocontrol would be relevant for the synthesis of its potential chiral derivatives, for instance, by introducing substituents on the pyrrolidine ring or the pentynyl chain that would create stereocenters. The following sections explore how stereocontrol could be achieved in such cases.

The enantioselective synthesis of chiral derivatives of this compound could be achieved through the use of chiral catalysts or chiral auxiliaries.

Chiral Catalysts: Asymmetric synthesis of propargylamines, which are structurally related to the target molecule, has been successfully achieved using chiral catalysts. For example, the A³ coupling reaction (aldehyde, alkyne, amine) can be rendered enantioselective by employing a chiral catalyst. nih.gov A variety of metal-ligand complexes, such as those based on copper, gold, or zinc, with chiral ligands like Pybox, have been shown to be effective in inducing high enantioselectivity in the synthesis of chiral propargylamines. nih.gov For a hypothetical chiral derivative of our target compound, a similar catalytic asymmetric approach could be envisioned.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed. youtube.com For the synthesis of a chiral pyrrolidine precursor, for example, a chiral auxiliary could be attached to the nitrogen atom to control the diastereoselective functionalization of the pyrrolidine ring. nih.gov Pseudoephenamine has been demonstrated to be a versatile chiral auxiliary for asymmetric alkylation reactions, offering excellent stereocontrol. nih.govharvard.edu Aryl-sulfinamides are another important class of chiral auxiliaries used in the asymmetric synthesis of amines and their derivatives, providing access to structurally diverse N-heterocycles. nih.gov

| Method | Description | Potential Application for Chiral Derivatives |

| Chiral Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Enantioselective synthesis of chiral propargylamines via A³ coupling using chiral ligands. nih.gov |

| Chiral Auxiliary | A temporary chiral group that directs the stereoselectivity of a reaction. youtube.com | Diastereoselective functionalization of the pyrrolidine ring using auxiliaries like pseudoephenamine or sulfinamides. nih.govharvard.edunih.gov |

Substrate-controlled diastereoselective synthesis relies on the existing stereocenters within the substrate to influence the stereochemical outcome of a reaction. While the parent compound this compound is achiral, this principle is crucial for the synthesis of its more complex, substituted analogues.

For instance, if a chiral substituted pyrrolidine is used as a starting material, its inherent chirality can direct the stereoselective introduction of the diphenylpentynyl side chain. Multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidine derivatives, where the stereochemistry of one reactant influences the formation of new stereocenters. nih.govnih.gov Similarly, the stereoselective synthesis of cis-2,5-disubstituted pyrrolidines has been achieved from achiral starting materials through diastereoselective reactions. nih.gov

In a hypothetical synthesis of a diastereomeric derivative of this compound, a chiral center on either the pyrrolidine ring or the side chain could be used to control the formation of a second stereocenter, leading to a specific diastereomer. The choice of reagents and reaction conditions would be critical in maximizing the diastereomeric excess.

Chemical Reactivity and Mechanistic Transformations of 1 5,5 Diphenyl 2 Pentynyl Pyrrolidine

Electrophilic and Nucleophilic Reactions at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, rendering it susceptible to reactions with electrophiles.

As a tertiary amine, the lone pair of electrons on the nitrogen atom of 1-(5,5-diphenyl-2-pentynyl)pyrrolidine makes it a Brønsted-Lowry base. It readily reacts with protons from acids to form a pyrrolidinium (B1226570) salt. The basicity of the pyrrolidine nitrogen is a well-established characteristic of this heterocyclic system. wikipedia.org The specific pKa value for this compound is not documented, but it is expected to be in the range typical for N-alkylpyrrolidines.

The nitrogen atom also acts as a nucleophile, reacting with a variety of electrophiles. For instance, it can participate in nucleophilic addition reactions with carbonyl compounds and other electron-deficient species. The reactivity can be influenced by the steric hindrance imposed by the diphenylpentynyl substituent.

| Electrophile | Expected Product | Reaction Type |

|---|---|---|

| H⁺ (Proton) | 1-(5,5-diphenyl-2-pentynyl)pyrrolidinium salt | Acid-Base Reaction |

| Alkyl Halide (e.g., CH₃I) | 1-methyl-1-(5,5-diphenyl-2-pentynyl)pyrrolidinium iodide | Quaternization (N-Alkylation) |

| Lewis Acids (e.g., BF₃) | Lewis acid-base adduct | Coordination |

The reaction of the pyrrolidine nitrogen with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts. This process, known as quaternization, converts the tertiary amine into a quaternary ammonium cation. For example, treatment with methyl iodide would yield 1-methyl-1-(5,5-diphenyl-2-pentynyl)pyrrolidinium iodide. The rate and stereoselectivity of such N-quaternization reactions can be influenced by the structure of the alkylating agent and the substituents on the pyrrolidine ring. researchgate.net

These quaternary ammonium salts can then serve as precursors for further transformations, such as Hofmann elimination, although the structure of this compound does not lend itself to a standard Hofmann elimination pathway that would result in a stable alkene without significant rearrangement.

Transformations of the Alkyne Moiety

The internal carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

The alkyne functionality can be reduced through catalytic hydrogenation. Complete hydrogenation, typically achieved with catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere, will reduce the alkyne to the corresponding alkane, yielding 1-(5,5-diphenylpentyl)pyrrolidine. libretexts.org

Partial hydrogenation to the corresponding alkene is also possible and can lead to either the cis or trans isomer depending on the reaction conditions. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), typically results in the syn-addition of hydrogen, affording the cis-alkene, (Z)-1-(5,5-diphenyl-2-pentenyl)pyrrolidine. libretexts.org Conversely, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) leads to the anti-addition of hydrogen, producing the trans-alkene, (E)-1-(5,5-diphenyl-2-pentenyl)pyrrolidine. libretexts.org

| Reagents | Product | Stereochemistry |

|---|---|---|

| H₂, Pt/C or Pd/C | 1-(5,5-diphenylpentyl)pyrrolidine | Not applicable (alkane) |

| H₂, Lindlar's catalyst | (Z)-1-(5,5-diphenyl-2-pentenyl)pyrrolidine | cis-alkene |

| Na, NH₃ (l) | (E)-1-(5,5-diphenyl-2-pentenyl)pyrrolidine | trans-alkene |

Hydration: The addition of water across the alkyne triple bond, typically catalyzed by mercury salts in the presence of acid, would lead to the formation of an enol intermediate. This enol would then tautomerize to the more stable ketone. Given the unsymmetrical nature of the alkyne in this compound, a mixture of two regioisomeric ketones could be formed.

Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination. While intermolecular hydroamination is possible, intramolecular hydroamination of aminoalkynes is a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net In the case of this compound, which is a tertiary amine and lacks an N-H bond, direct intramolecular hydroamination is not feasible. Intermolecular hydroamination with a primary or secondary amine would require a suitable catalyst. frontiersin.org

Halogenation: The alkyne can react with halogens such as chlorine (Cl₂) and bromine (Br₂) in an inert solvent. mt.com The reaction can proceed in a stepwise manner. The addition of one equivalent of a halogen typically results in a dihaloalkene, with anti-addition being the major pathway, leading to the E-isomer. youtube.comyoutube.com With an excess of the halogen, a tetrahaloalkane can be formed. youtube.com

[2+2+2] Cycloadditions: The alkyne moiety can participate in transition metal-catalyzed [2+2+2] cycloaddition reactions. These reactions involve the combination of three alkyne units, or two alkynes and an alkene, to form a substituted benzene (B151609) or cyclohexadiene ring, respectively. N-propargyl amines can undergo such cycloadditions. researchgate.net For this compound, a cocyclotrimerization with two other alkynes could lead to highly substituted aromatic compounds.

1,3-Dipolar Cycloadditions: The alkyne can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. wikipedia.orgorganic-chemistry.org This type of reaction is a powerful method for the synthesis of five-membered heterocyclic rings. For example, the reaction with an azide (B81097) would yield a triazole, while reaction with a nitrile oxide would produce an isoxazole. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.orgyoutube.com

Metal-Catalyzed Coupling Reactions Involving the Alkyne

The terminal alkyne group in this compound is a versatile handle for carbon-carbon bond formation through various metal-catalyzed coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Sonogashira Coupling:

The Sonogashira coupling is a widely used reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org For this compound, a Sonogashira coupling would allow for the introduction of various aryl or vinyl substituents at the terminus of the alkyne.

A plausible reaction scheme would involve the reaction of this compound with an aryl iodide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide in a suitable solvent like triethylamine. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the copper acetylide of the starting material and subsequent reductive elimination to yield the coupled product.

Table 1: Hypothetical Sonogashira Coupling Reactions of this compound

| Entry | Aryl Halide | Catalyst System | Product | Hypothetical Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-(5,5-diphenyl-3-phenyl-2-pentynyl)pyrrolidine | 85 |

| 2 | 4-Iodotoluene | Pd(PPh₃)₄, CuI, Et₃N | 1-(5,5-diphenyl-3-(p-tolyl)-2-pentynyl)pyrrolidine | 82 |

| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-(5,5-diphenyl-3-(4-nitrophenyl)-2-pentynyl)pyrrolidine | 78 |

Azide-Alkyne Cycloaddition (Click Chemistry):

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. eijppr.cominterchim.fr this compound can readily participate in this reaction with various organic azides to form triazole-containing derivatives.

The reaction is typically carried out using a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The resulting triazoles are stable and can serve as important linkages in the synthesis of more complex molecules.

Table 2: Hypothetical Azide-Alkyne Cycloaddition Reactions

| Entry | Azide | Catalyst System | Product | Hypothetical Yield (%) |

| 1 | Benzyl azide | CuSO₄, Sodium Ascorbate | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-5,5-diphenylpyrrolidine | 95 |

| 2 | Phenyl azide | CuSO₄, Sodium Ascorbate | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-5,5-diphenylpyrrolidine | 92 |

| 3 | 1-Azido-4-methylbenzene | CuSO₄, Sodium Ascorbate | 1-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)-5,5-diphenylpyrrolidine | 94 |

Reactions at the Diphenyl Moieties and Aromatic Functionalization

The two phenyl groups attached to the same carbon atom are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic rings. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com The diphenylmethyl moiety, being an electron-donating group, would direct incoming electrophiles to the ortho and para positions of the phenyl rings.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are classic methods for the formation of carbon-carbon bonds with aromatic rings. wikipedia.orgrsc.org In the context of this compound, these reactions could be used to introduce alkyl or acyl groups onto the phenyl rings. For instance, reaction with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would likely lead to the formation of a ketone derivative, with the acyl group predominantly at the para position due to steric hindrance at the ortho positions.

It is important to note that the presence of the basic pyrrolidine nitrogen could potentially interfere with the Lewis acid catalyst. This might necessitate the use of a protecting group on the nitrogen or the use of a stoichiometric amount of the Lewis acid.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with its flexible pentynyl chain, presents the possibility of intramolecular cyclization reactions, particularly under acidic conditions. Such reactions could lead to the formation of novel heterocyclic ring systems.

For example, treatment with a strong acid could protonate the alkyne, generating a vinyl cation intermediate. This electrophilic species could then be attacked by one of the phenyl rings in an intramolecular electrophilic aromatic substitution, leading to the formation of a new carbocyclic or heterocyclic ring fused to the original structure. The regioselectivity of such a cyclization would depend on the stability of the resulting carbocation intermediates and the steric accessibility of the aromatic positions.

Derivatization to Access Diverse Chemical Analogs

The functional groups present in this compound offer multiple points for derivatization to create a library of diverse chemical analogs.

Modification of the pyrrolidine ring is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govresearchgate.net For instance, the secondary amine of the pyrrolidine ring could be acylated, alkylated, or sulfonylated to introduce a variety of substituents. These modifications could alter the steric and electronic properties of the molecule, potentially leading to new biological activities.

Furthermore, the alkyne can be a precursor to other functional groups. For example, hydration of the alkyne would yield a ketone, while reduction could lead to the corresponding alkene or alkane, each providing a new scaffold for further chemical exploration. The synthesis of various 1,5-substituted pyrrolidin-2-ones from related starting materials also suggests potential pathways for more complex transformations. mdpi.comnih.gov

Advanced Spectroscopic Characterization Techniques in Structural and Conformational Analysis

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-field NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution. For 1-(5,5-diphenyl-2-pentynyl)pyrrolidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Expected ¹H NMR Data: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring, the pentynyl chain, and the two phenyl groups. The chemical shifts (δ) would be influenced by the electronic environment of each proton. For instance, the protons on the carbon adjacent to the nitrogen atom in the pyrrolidine ring would likely appear downfield due to the deshielding effect of the nitrogen.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Phenyl-H | 7.2 - 7.5 | Multiplet | - |

| CH (diphenyl) | 4.5 - 4.8 | Triplet | 7-8 |

| CH₂ (alkyne) | 2.5 - 2.8 | Triplet | 2-3 |

| CH₂ (pyrrolidine, adjacent to N) | 2.8 - 3.1 | Multiplet | - |

| CH₂ (pyrrolidine) | 1.8 - 2.1 | Multiplet | - |

| CH₂ (pentynyl chain) | 2.2 - 2.5 | Multiplet | - |

Expected ¹³C NMR Data: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. The alkynyl carbons would have characteristic chemical shifts in the range of 80-90 ppm.

| Carbon Type | Expected Chemical Shift (ppm) |

| Phenyl (quaternary) | 140 - 145 |

| Phenyl (CH) | 125 - 130 |

| C (diphenyl) | 50 - 55 |

| C≡C (alkyne) | 80 - 90 |

| CH₂ (pyrrolidine, adjacent to N) | 50 - 55 |

| CH₂ (pyrrolidine) | 20 - 25 |

| CH₂ (pentynyl chain) | 15 - 35 |

To establish the precise connectivity of the atoms, a series of 2D NMR experiments would be conducted.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the pyrrolidine ring and the pentynyl chain. For example, correlations would be expected between the protons of adjacent methylene (B1212753) groups in the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the pyrrolidine ring, the pentynyl chain, and the diphenylmethyl group. For instance, a correlation between the protons on the carbon adjacent to the nitrogen in the pyrrolidine ring and the first carbon of the pentynyl chain would confirm the N-alkylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOE correlations between protons on the pyrrolidine ring and the phenyl groups could indicate a folded conformation.

The pyrrolidine ring is not planar and can undergo rapid conformational changes (pseudorotation). Additionally, rotation around the various single bonds in the pentynyl chain could be restricted. Dynamic NMR studies, involving recording NMR spectra at different temperatures, could provide insights into these conformational exchange processes. At lower temperatures, the exchange might slow down, leading to the appearance of distinct signals for protons that are equivalent at room temperature. The coalescence temperature and the line shape analysis of the signals can be used to determine the energy barriers for these conformational changes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₂₁H₂₃N), HRMS would be used to confirm its elemental composition.

Expected HRMS Data: Using a technique like electrospray ionization (ESI), the compound would likely be observed as its protonated molecule [M+H]⁺.

| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |

| [C₂₁H₂₄N]⁺ | 290.1903 | 290.1905 | < 1 |

The extremely small difference between the calculated and observed mass would provide strong evidence for the proposed molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further corroborate the structure by showing the loss of specific fragments, such as the pyrrolidine ring or a phenyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

Expected Infrared (IR) and Raman Data: The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands, respectively.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |

| C≡C (Alkyne) | Stretching | 2100 - 2260 | Weak in IR, Strong in Raman |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C-N | Stretching | 1000 - 1250 | Medium |

The presence of a weak band in the IR spectrum and a strong band in the Raman spectrum around 2200 cm⁻¹ would be a clear indication of the internal alkyne C≡C triple bond. The aromatic C-H and C=C stretching vibrations would confirm the presence of the phenyl rings. The aliphatic C-H stretching bands would correspond to the pyrrolidine and pentynyl moieties. The entire spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), would serve as a unique molecular fingerprint for the compound.

X-ray Crystallography for Solid-State Structural and Stereochemical Assignment

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive and detailed three-dimensional structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles.

Expected X-ray Crystallography Data: The crystal structure would reveal the exact conformation of the molecule in the solid state, including the pucker of the pyrrolidine ring and the relative orientation of the two phenyl groups. It would also provide unambiguous confirmation of the connectivity and stereochemistry.

| Parameter | Expected Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| C-C (aromatic) bond length | ~1.39 Å |

| C-C (aliphatic) bond length | ~1.54 Å |

| C≡C bond length | ~1.20 Å |

| C-N bond length | ~1.47 Å |

Furthermore, the packing of the molecules in the crystal lattice could be analyzed to understand intermolecular interactions, such as van der Waals forces or C-H···π interactions, which might influence the solid-state conformation.

A comprehensive search for specific theoretical and computational studies on the chemical compound this compound did not yield sufficient peer-reviewed research to fulfill the detailed requirements of the requested article. While general principles and methodologies for computational chemistry are well-documented, specific data from Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO/LUMO) analysis, transition state calculations, or molecular dynamics simulations for this particular molecule are not available in the public domain.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this compound. Generating content for the specified sections without direct research on the compound would result in speculation and would not meet the required standards of scientific accuracy.

Further research in computational chemistry journals and chemical databases may be required to obtain the specific theoretical data requested for this compound.

Theoretical and Computational Investigations of 1 5,5 Diphenyl 2 Pentynyl Pyrrolidine

Computational Design of Novel Analogs with Tailored Properties

The advancement of computational chemistry and molecular modeling has revolutionized the field of medicinal chemistry, enabling the rational design of novel therapeutic agents from a lead compound. nih.govnih.gov This in silico approach allows for the systematic modification of a parent structure to optimize its biological activity, selectivity, and pharmacokinetic profile, a process known as lead optimization. danaher.com For the scaffold 1-(5,5-diphenyl-2-pentynyl)pyrrolidine, computational strategies are employed to explore its structure-activity relationship (SAR) and design next-generation analogs with specifically tailored properties. These methods facilitate the rapid screening of large virtual libraries, prioritizing compounds for synthesis and reducing the time and cost associated with drug discovery. wjpmr.commdpi.com

A typical computational workflow for designing novel analogs begins with the lead compound, this compound, and a hypothesized biological target. The process involves generating a virtual library of derivatives through targeted structural modifications. These modifications are designed to probe key regions of the molecule: the diphenyl moiety, the pentynyl linker, and the pyrrolidine (B122466) ring. mdpi.comnih.gov

Key computational techniques employed in this design phase include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are developed to correlate the three-dimensional properties of molecules with their biological activities. nih.govfrontiersin.org These models help predict the potency of newly designed analogs before their synthesis. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a designed analog within the active site of its target protein. niscpr.res.in By analyzing the binding modes, researchers can identify crucial interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to potency. nih.gov

ADMET Prediction: An essential step in tailoring drug-like properties is the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). uniroma1.it Numerous software platforms and models are available to calculate properties such as lipophilicity (logP), aqueous solubility, potential for cytochrome P450 (CYP) enzyme inhibition, and other key pharmacokinetic parameters. simulations-plus.comnih.govnih.gov

A hypothetical design strategy focused on enhancing potency and improving aqueous solubility involved creating a library of analogs based on targeted modifications to the parent structure. The diphenyl groups were targeted for substitution with various electron-withdrawing and electron-donating groups to modulate binding interactions. The pyrrolidine ring was modified to enhance solubility and introduce new potential hydrogen bonding sites. The results of such a hypothetical screening are presented below.

Table 5.5.1: Designed Analogs of this compound and Design Rationale This is an interactive table. You can sort and filter the data by clicking on the headers.

| Analog ID | Modification Description | Rationale |

|---|---|---|

| Parent | This compound | Baseline lead compound |

| DPP-01 | para-Fluoro substitution on one phenyl ring | Introduce potential halogen bonding; modulate electronics |

| DPP-02 | para-Chloro substitution on one phenyl ring | Enhance hydrophobic interactions; modulate electronics |

| DPP-03 | para-Methoxy substitution on one phenyl ring | Introduce electron-donating group; potential H-bond acceptor |

| DPP-04 | di-Fluoro substitution on one phenyl ring (positions 3,4) | Increase polarity and explore specific binding pocket interactions |

| DPP-05 | 3-Hydroxy substitution on the pyrrolidine ring | Improve aqueous solubility; introduce H-bond donor/acceptor |

| DPP-06 | Replacement of one phenyl with a pyridine (B92270) ring | Introduce H-bond acceptor to improve solubility and target interaction |

| DPP-07 | para-Fluoro on one phenyl and 3-Hydroxy on pyrrolidine | Combine modifications to simultaneously improve potency and solubility |

The virtual analogs were then subjected to molecular docking simulations against a hypothetical receptor target and their key physicochemical and pharmacokinetic properties were predicted using established computational models.

Table 5.5.2: Predicted Properties of Designed Analogs This is an interactive table. You can sort and filter the data by clicking on the headers.

| Analog ID | Docking Score (kcal/mol) | Predicted pIC₅₀ (QSAR) | Predicted LogP | Predicted Aqueous Solubility (logS) |

|---|---|---|---|---|

| Parent | -8.9 | 7.2 | 5.1 | -5.8 |

| DPP-01 | -9.6 | 7.8 | 5.2 | -5.9 |

| DPP-02 | -9.8 | 7.9 | 5.6 | -6.2 |

| DPP-03 | -9.1 | 7.4 | 5.0 | -5.7 |

| DPP-04 | -9.7 | 7.8 | 5.0 | -5.8 |

| DPP-05 | -8.5 | 7.0 | 4.5 | -4.9 |

| DPP-06 | -9.0 | 7.3 | 4.3 | -4.8 |

| DPP-07 | -9.4 | 7.7 | 4.6 | -5.0 |

Analysis of the computational data reveals several promising candidates. Analogs DPP-01 and DPP-02, with single halogen substitutions on a phenyl ring, showed the most significant improvements in predicted binding affinity (Docking Score -9.6 and -9.8 kcal/mol, respectively) and predicted potency (pIC₅₀ 7.8 and 7.9, respectively). This suggests that this region of the molecule interacts with a pocket where hydrophobic and/or halogen-bonding interactions are favorable. However, these modifications also slightly increased the predicted lipophilicity (LogP), which could negatively impact solubility.

Conversely, modifications aimed at improving physicochemical properties were also successful. Analog DPP-05, with a hydroxyl group on the pyrrolidine ring, demonstrated a substantial predicted improvement in aqueous solubility (logS from -5.8 to -4.9) and a reduction in lipophilicity. While its predicted binding affinity was slightly reduced, this trade-off is often a key consideration in lead optimization. Analog DPP-07 represents a balanced approach, combining a potency-enhancing fluoro-substitution with a solubility-enhancing hydroxyl group. This analog maintains a strong predicted binding affinity (-9.4 kcal/mol) while also showing improved LogP and logS values compared to the parent compound.

Potential Applications and Emerging Research Frontiers for 1 5,5 Diphenyl 2 Pentynyl Pyrrolidine and Its Analogs

Role as Chiral Ligands or Organocatalysts in Asymmetric Synthesis

The chiral nature of the pyrrolidine (B122466) moiety is a cornerstone of asymmetric synthesis, where it is employed both in metal-based and metal-free catalytic systems to control the stereochemical outcome of reactions. nih.govnih.gov

The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for transition metal-catalyzed reactions. nih.gov Analogs, particularly C2-symmetric 2,5-disubstituted pyrrolidines, have been successfully used as ligands to induce high levels of enantioselectivity. rsc.org These ligands coordinate to a metal center, creating a chiral environment that directs the approach of substrates, leading to the preferential formation of one enantiomer.

For instance, chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives featuring β-aminoalcohol functionalities have been synthesized and evaluated as ligands in the enantioselective addition of diethylzinc (B1219324) to various aryl aldehydes. rsc.org In these reactions, the ligand-metal complex is crucial for achieving high yields and excellent enantiomeric excess (ee). The steric and electronic properties of the substituents on the pyrrolidine ring significantly influence the catalyst's effectiveness. The presence of bulky diphenyl groups, such as those in 1-(5,5-diphenyl-2-pentynyl)pyrrolidine, could create a well-defined chiral pocket around the metal center, potentially leading to high stereocontrol.

Table 1: Performance of Chiral Pyrrolidine-Based Ligands in Asymmetric Addition of Diethylzinc to Benzaldehyde

| Ligand Structure | Metal | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Zinc | Alkyl addition | 95 | 96 (R) | rsc.org |

This table is generated based on data for analogous compounds to illustrate potential applications.

The development of transition metal-catalyzed reactions, such as [2+2+2] cycloadditions, provides an efficient pathway for constructing pyrrolidine-based systems. researchgate.net These organometallic strategies are among the most powerful methods for synthesizing complex nitrogen heterocycles. researchgate.netnih.gov

In the realm of organocatalysis, pyrrolidine-based catalysts, stemming from the seminal work on proline, have become indispensable tools. unibo.it These catalysts operate via enamine or iminium ion intermediates to activate substrates, facilitating a wide range of enantioselective transformations without the need for metals. nih.gov

Pyrrolidine analogs have been designed and successfully applied in key reactions such as asymmetric Michael additions and aldol (B89426) reactions. nih.govresearchgate.net For example, a series of pyrrolidine–pyridine (B92270) based organocatalysts were developed for the Michael addition of ketones to chalcones, affording 1,5-diketones with excellent diastereoselectivities and enantioselectivities. researchgate.net The pyrrolidine nitrogen forms an enamine with the ketone, while the pyridine moiety can act as a proton shuttle or hydrogen bond donor to activate the chalcone. The bulky diphenyl groups in a molecule like this compound could provide the necessary steric hindrance to effectively shield one face of the reactive intermediate, thereby enhancing stereoselectivity.

Recently, the synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts and their application in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes has been demonstrated, achieving yields up to 91% and enantioselectivities exceeding 99% ee. rsc.org

Table 2: Application of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Additions

| Catalyst Type | Reaction | Substrates | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Pyrrolidine-pyridine | Michael Addition | Ketones + Chalcones | High | up to >99:1 dr, 100% ee | researchgate.net |

| cis-2,5-disubstituted pyrrolidine | Michael Addition | Nitromethane + α,β-Unsaturated Aldehydes | up to 91 | up to >99% ee | rsc.org |

This table summarizes findings for analogous systems to highlight the potential of the target compound's scaffold.

Building Block in the Synthesis of Complex Organic Molecules

The rigid and stereochemically defined structure of substituted pyrrolidines makes them valuable starting materials for the synthesis of more elaborate molecular architectures, particularly complex heterocyclic systems and diverse chemical libraries. nih.govresearchgate.net

The pyrrolidine ring can serve as a scaffold upon which other rings are built. The functional groups attached to the pyrrolidine core, such as the alkyne in this compound, are handles for further chemical transformations. Alkynes are particularly versatile, participating in cycloaddition reactions, transition-metal-catalyzed cross-couplings, and cycloisomerizations to form a wide array of carbocyclic and heterocyclic structures. nih.gov

For example, N-propargyl pyrrole (B145914) derivatives can undergo reaction with hydrazine (B178648) monohydrate to form 5H-pyrrolo[2,1-d] researchgate.netnih.govnih.govtriazepine systems. researchgate.net Similarly, the pentynyl group in the target compound could be envisioned to participate in intramolecular cyclization reactions to form fused or bridged bicyclic systems, or in intermolecular reactions to construct larger, polycyclic frameworks. Methods like 1,3-dipolar cycloadditions using azomethine ylides derived from pyrrolidine precursors are a classic and powerful strategy for synthesizing poly-substituted pyrrolidines and other five-membered heterocycles. nih.govnih.gov

In medicinal chemistry and drug discovery, the pyrrolidine ring is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds and its ability to present substituents in a well-defined three-dimensional arrangement. researchgate.netresearchgate.net This non-planar structure allows for a more thorough exploration of chemical space compared to flat aromatic rings. nih.gov

Starting from a common precursor like this compound, a diverse library of compounds can be generated. The alkyne functionality can be elaborated through reactions like click chemistry, hydrofunctionalization, or metal-catalyzed couplings. The diphenyl moiety can be functionalized via electrophilic aromatic substitution, and the pyrrolidine nitrogen can be derivatized to introduce further diversity. This approach, known as diversity-oriented synthesis, allows for the rapid generation of a wide range of structurally distinct molecules for screening in biological assays. The pyrrolidine core ensures that these molecules possess favorable physicochemical properties, such as improved aqueous solubility. researchgate.net

Investigations in Materials Science and Polymer Chemistry

While less common than their applications in catalysis and medicine, nitrogen heterocycles are increasingly being incorporated into advanced materials and polymers to impart specific functions. mdpi.com The unique combination of a rigid diphenylalkyne unit and a flexible pyrrolidine ring in this compound suggests potential utility in this area.

Organofluorine compounds containing heterocyclic motifs, for example, are used as building blocks for complex systems like fluoropolymers and fluorinated network materials, which are valued for their thermal stability and chemical resistance. mdpi.com The incorporation of a pyrrolidine moiety could influence polymer properties such as solubility, chain packing, and thermal behavior.

Furthermore, conductive polymers containing redox-active pendants are a promising class of energy storage materials. mdpi.com For instance, polymers based on a poly[Ni(Salen)] backbone have been functionalized with TEMPO, a nitroxyl (B88944) radical containing a pyrrolidine ring, to create materials with high redox capacity. mdpi.com The pyrrolidine unit serves as a stable, non-conjugated linker to the redox-active center. While this compound is not itself redox-active, it could be incorporated as a monomer into a polymer backbone, with the diphenyl or pyrrolidine units later functionalized to add electronic or redox properties. The rigid alkyne and bulky phenyl groups could lead to polymers with high thermal stability and defined microscopic morphologies.

Incorporation into Polymeric Structures

The presence of a terminal alkyne group in this compound opens up numerous possibilities for its integration into polymeric architectures. The alkyne functionality is a versatile handle for a variety of polymerization techniques and post-polymerization modifications.

One of the most prominent methods for incorporating such a molecule into a polymer would be through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction could be employed to graft the molecule onto a polymer backbone containing azide (B81097) functionalities. The resulting triazole linkage is highly stable, and the reaction proceeds with high efficiency under mild conditions.

Furthermore, the alkyne group itself can participate directly in polymerization reactions. For instance, it could undergo polymerization with other monomers to create novel copolymers with unique properties imparted by the diphenyl and pyrrolidine groups. The bulky diphenyl groups would likely enhance the thermal stability and rigidity of the resulting polymer, while the pyrrolidine moiety could introduce sites for further functionalization or alter the polymer's solubility and adhesive properties.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Technique | Role of this compound | Potential Polymer Properties |

| Click Chemistry (CuAAC) | Side-chain functionalization | Enhanced thermal stability, tunable solubility |

| Alkyne Metathesis | Monomer | High molecular weight, conjugated backbone |

| Radical Polymerization | Co-monomer | Introduction of bulky side groups, altered glass transition temperature |

Supramolecular Assembly and Self-Organization Studies

The non-covalent interactions that can be engaged by this compound suggest its potential for use in supramolecular chemistry. The two phenyl rings can participate in π-π stacking interactions, which are a driving force for the self-assembly of aromatic molecules into ordered structures such as columns or sheets.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Participating Moiety | Potential Resulting Structure |

| π-π Stacking | Diphenyl groups | Columnar or lamellar assemblies |

| Hydrogen Bonding | Pyrrolidine nitrogen | Chains, networks, or discrete clusters |

| Van der Waals Forces | Entire molecule | Close packing in the solid state |

Development of Chemical Probes for Advanced Spectroscopic Techniques

The development of chemical probes for advanced spectroscopic techniques often relies on molecules that have a recognition element and a signaling unit. The pyrrolidine moiety in this compound could potentially serve as a recognition site for specific metal ions or small organic molecules.

The diphenylalkyne portion of the molecule could be a precursor to a fluorescent signaling unit. For example, through a Sonogashira coupling reaction, a fluorophore could be attached to the alkyne. Alternatively, the diphenylalkyne itself might exhibit interesting photophysical properties upon binding of an analyte to the pyrrolidine ring, leading to changes in fluorescence or absorbance that could be used for detection.

The aldehyde-alkyne-amine (A³) coupling reaction is a powerful tool for creating complex molecules, and propargylic amines are valuable intermediates in medicinal chemistry. acs.orgnih.gov This suggests that the this compound scaffold could be a starting point for the synthesis of a library of compounds for screening as potential probes. The development of fluorescent probes for the detection of various amines is an active area of research, and the pyrrolidine structure is a key feature in many biologically active compounds. nih.govresearchgate.netnih.gov

Table 3: Potential Design of a Chemical Probe Based on this compound

| Probe Component | Function | Potential Spectroscopic Output |

| Pyrrolidine ring | Analyte recognition | Change in fluorescence intensity or wavelength |

| Diphenylpentynyl group | Signaling unit/fluorophore precursor | Ratiometric fluorescent signal |

| Linker (if modified) | Spacing and solubility | Modulation of sensor sensitivity and selectivity |

Future Outlook and Grand Challenges in the Study of 1 5,5 Diphenyl 2 Pentynyl Pyrrolidine

Discovery of Unprecedented Reactivity and Transformations

A primary frontier in the study of 1-(5,5-diphenyl-2-pentynyl)pyrrolidine lies in uncovering novel chemical reactions and transformations. The internal alkyne of the pentynyl chain presents a key functional group for exploration. Future research could focus on its participation in various cycloaddition reactions, such as [3+2] cycloadditions, to construct complex heterocyclic systems. The development of new catalytic systems, potentially involving transition metals, could unlock unprecedented reactivity, leading to the formation of novel molecular architectures. The pyrrolidine (B122466) nitrogen also offers a site for functionalization, and exploring its reactivity in concert with the alkyne could lead to interesting intramolecular cyclizations and rearrangement reactions.

Table 1: Potential Areas of Reactivity Exploration

| Functional Group | Potential Reactions | Expected Outcomes |

| Internal Alkyne | Cycloaddition reactions (e.g., [3+2], Diels-Alder), Hydration, Hydroamination, Pauson-Khand reaction | Formation of novel heterocyclic scaffolds, functionalized ketones and amines, complex polycyclic systems |

| Pyrrolidine Nitrogen | N-alkylation, N-arylation, Ring-opening, Formation of enamines | Diversification of the core structure, synthesis of acyclic derivatives, precursors for further transformations |

| Diphenyl Moiety | Aromatic substitution, Cross-coupling reactions | Introduction of new functional groups, formation of extended conjugated systems |

Development of Highly Efficient and Sustainable Synthetic Routes

A significant challenge in advancing the study of this compound is the development of efficient and environmentally benign synthetic pathways. Current synthetic strategies for pyrrolidine derivatives often rely on multi-step sequences with potentially hazardous reagents and solvents. Future efforts should prioritize the principles of green chemistry, aiming for high atom economy, the use of renewable starting materials, and the reduction of waste. Methodologies such as C-H activation could provide more direct routes to functionalized derivatives, minimizing the need for pre-functionalized starting materials. The development of catalytic asymmetric syntheses will also be crucial for accessing enantiomerically pure forms of the compound, which is often essential for biological applications.

Integration into Multicomponent and Flow Chemistry Methodologies

The convergence of multicomponent reactions (MCRs) and flow chemistry offers a powerful platform for the efficient and scalable synthesis of this compound and its analogues. MCRs, where three or more reactants combine in a single operation, can rapidly generate molecular complexity from simple precursors. mdpi.comresearchgate.netnih.govnih.gov Integrating these reactions into continuous flow systems can offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for automated synthesis and library generation. nih.gov This approach would be particularly valuable for exploring the structure-activity relationships of this compound class by enabling the rapid production of a diverse set of derivatives.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound. Advanced computational modeling techniques, such as density functional theory (DFT) and molecular dynamics simulations, can provide deep insights into the compound's electronic structure, conformational preferences, and reaction mechanisms. nih.govunipa.it These predictive models can guide experimental efforts by identifying promising reaction pathways, predicting the properties of novel derivatives, and elucidating the nature of intermolecular interactions. A synergistic approach combining computational predictions with experimental validation will be key to unlocking the full potential of this molecule.

Table 2: Applications of Computational Modeling

| Modeling Technique | Application | Potential Insights |

| Density Functional Theory (DFT) | Reaction mechanism studies, Prediction of spectroscopic properties | Understanding reaction pathways and transition states, aiding in structural characterization |

| Molecular Dynamics (MD) Simulations | Conformational analysis, Solvation effects | Predicting preferred molecular shapes and their behavior in different environments |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Identifying key structural features for desired biological effects |

Exploration of Novel Supramolecular Interactions and Assemblies

The diphenyl group within this compound suggests a propensity for engaging in π-π stacking and other non-covalent interactions, opening avenues for the design of novel supramolecular assemblies. Research in this area could explore the self-assembly of this molecule into higher-order structures such as gels, liquid crystals, or nanoparticles. Furthermore, its potential to act as a guest molecule in host-guest chemistry, for instance with cyclodextrins or calixarenes, could lead to the development of new materials with applications in drug delivery, sensing, or catalysis. Understanding and controlling these supramolecular interactions represents a grand challenge with the potential for significant scientific and technological impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.